(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
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Overview
Description
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO4S and a molar mass of 242.72 g/mol . This compound is characterized by the presence of a dioxane ring substituted with a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the specific reaction.
Scientific Research Applications
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the methanesulfonyl group into various substrates.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
Similar compounds to (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride include:
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another compound with a dioxane ring, but with different substituents and chemical properties.
The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
2639403-76-0 |
---|---|
Molecular Formula |
C8H15ClO4S |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
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